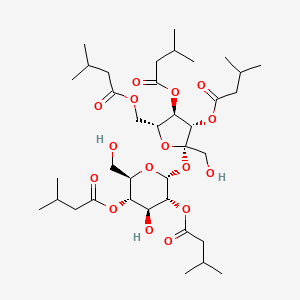
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKOS040763198: 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose , is a synthetic natural compound with a molecular formula of C37H62O16 and a molecular weight of 762.88 g/mol . This compound is entrenched in the research of natural compounds and has a variety of applications in studying multifarious maladies.
Vorbereitungsmethoden
The synthesis of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose involves multiple steps of esterification reactions. The primary synthetic route includes the esterification of sucrose with 3-methylbutanoic acid under specific reaction conditions. The industrial production methods for this compound are not widely documented, but typically involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles to form substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and substitution reactions.
Biology: The compound is utilized in research related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester groups can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate carbohydrate metabolism and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: can be compared with other similar compounds such as:
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-methyl-D-glucopyranose
These compounds share similar structural features but differ in the nature of their ester groups. The uniqueness of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose lies in its specific ester groups, which confer distinct chemical and biological properties .
Biologische Aktivität
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose is a sucrose ester that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is classified under natural products and is utilized in various life sciences research applications. Its molecular formula is C37H62O16 with a molecular weight of approximately 762.89 g/mol (CAS No. 150302-84-4) .
The compound features multiple acyl groups, which may enhance its lipophilicity and influence its interaction with biological membranes. The synthesis of this compound can be achieved through enzymatic methods, such as lipase-catalyzed reactions, which are considered environmentally friendly compared to traditional chemical synthesis methods .
Cytotoxicity and Cancer Research
The biological activity of sucrose esters has been explored in cancer research. For instance, certain derivatives have been tested for cytotoxic effects against breast cancer cell lines. Although specific studies on this compound are scarce, the structural similarities to other bioactive sucrose esters suggest potential applications in targeting cancer cells .
The mechanisms by which sucrose esters exert their biological effects may involve modulation of cell membrane properties or direct interaction with cellular receptors. Some studies have suggested that these compounds can influence lipid metabolism and inflammatory pathways by activating peroxisome proliferator-activated receptors (PPARs) . This could have implications for metabolic disorders such as obesity and type II diabetes.
Case Studies
Eigenschaften
Molekularformel |
C37H62O16 |
|---|---|
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1 |
InChI-Schlüssel |
BPEAFRRQIZTAFP-FIDYUFFFSA-N |
Isomerische SMILES |
CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















